N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide
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Overview
Description
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide is a chemical compound with the molecular formula C22H46N2O2. It is known for its unique structure, which includes a long hydrocarbon chain with double bonds at the 9th and 12th positions, and a functional group containing both amine and hydroxyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene, and the mixture is refluxed at 140°C with stirring. After about 4 hours, the reaction is complete, and the product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the double bonds, resulting in a saturated amide.
Substitution: The hydroxyl and amine groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce a fully saturated amide. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Its long hydrocarbon chain and double bonds contribute to its hydrophobic interactions and reactivity in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide: Similar structure but lacks the double bonds in the hydrocarbon chain.
N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide: Shorter hydrocarbon chain with similar functional groups.
N-(2-Hydroxyethyl)ethylenediamine: Contains the same functional groups but lacks the long hydrocarbon chain.
Uniqueness
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its combination of a long hydrocarbon chain with double bonds and functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various research and industrial applications.
Properties
CAS No. |
94139-06-7 |
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Molecular Formula |
C22H42N2O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(9E,12E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h6-7,9-10,23,25H,2-5,8,11-21H2,1H3,(H,24,26)/b7-6+,10-9+ |
InChI Key |
VEIZWYNSQUGDCD-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCO |
Origin of Product |
United States |
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